N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide
Description
Properties
CAS No. |
114992-02-8 |
|---|---|
Molecular Formula |
C21H15N5O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27) |
InChI Key |
UQXOQJJNUHDELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Phenazine Synthesis via Oxidative Coupling
Phenazine derivatives are typically synthesized from o-phenylenediamine and diketones. For example:
-
Quinoxaline formation : Reacting o-phenylenediamine with phenanthrenequinone in acetic acid yields phenazine-2,3-diamine.
-
Nitrogen functionalization : Bromination at the 2-position introduces reactivity for subsequent imidazole cyclization.
Reaction Conditions :
Imidazole Ring Construction
The imidazo[4,5-b]phenazine moiety forms via cyclocondensation of phenazine-2,3-diamine with α-haloketones or aldehydes.
Procedure :
-
Dissolve phenazine-2,3-diamine (1 eq) in ethanol.
-
Add chloroacetaldehyde (1.2 eq) and heat at reflux for 12 hr.
-
Cool, filter, and recrystallize with ethanol/water (1:1).
Key Parameters :
Acetamide Functionalization
Acetylation of 4-Aminophenylimidazo[4,5-b]phenazine
The final step involves acetylating the aniline intermediate:
Synthetic Protocol :
-
Suspend 4-amino-N-(imidazo[4,5-b]phenazin-2-yl)aniline (1 eq) in dry dichloromethane.
-
Add acetic anhydride (1.5 eq) and triethylamine (2 eq) dropwise.
-
Stir at room temperature for 6 hr.
-
Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights :
Structural Characterization and Analytical Data
Spectroscopic Validation
FTIR (KBr, cm⁻¹) :
-NMR (400 MHz, DMSO-d₆) :
EI-MS : m/z 397.2 [M+H]⁺ (calc. 396.4)
Comparative Evaluation of Synthetic Methods
| Method | Starting Materials | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Sequential cyclization | Phenazine-2,3-diamine + chloroacetaldehyde | 65 | 98.5 | High regioselectivity |
| One-pot synthesis | o-Phenylenediamine + phenanthrenequinone + chloroacetaldehyde | 58 | 97.2 | Reduced steps |
| Late-stage acetylation | 4-Aminophenylimidazophenazine + acetic anhydride | 82 | 99.1 | Scalable, minimal byproducts |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, 80°C, 4 hrs | 4-(1H-Imidazo[4,5-b]phenazin-2-yl)aniline + acetic acid | Preparation of amine derivatives |
| 2M NaOH, reflux, 6 hrs | Sodium 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenylammonium + acetate ions | Functional group interconversion |
Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction efficiency depends on steric hindrance from the bulky imidazo-phenazine group.
Substitution Reactions
Electrophilic aromatic substitution occurs at electron-rich positions of the phenazine ring:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C-6 | 6-Nitroimidazo[4,5-b]phenazine derivative | 58% |
| Br₂/FeBr₃, CH₂Cl₂, RT | C-9 | 9-Bromoimidazo[4,5-b]phenazine derivative | 72% |
The imidazole nitrogen directs electrophiles to the para position of the phenazine ring. Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Oxidation Reactions
The phenazine core undergoes oxidation under strong oxidants:
Oxidation mechanisms involve radical intermediates or electrophilic oxygen insertion. The 1,4-phenazinedione derivative shows enhanced fluorescence properties.
Cyclization Reactions
Thermal or acid-catalyzed cyclization generates fused polycyclic systems:
These reactions exploit the electron-deficient nature of the phenazine ring, facilitating nucleophilic attack by adjacent functional groups.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition:
| Wavelength | Additive | Product | Quantum Yield |
|---|---|---|---|
| 365 nm | Anthracene | Diels-Alder adduct at C-5/C-6 | 0.32 |
| 254 nm | None | Dewar phenazine isomer | 0.18 |
Photoreactivity is attributed to the planar conjugated system, which promotes excited-state electron transfer.
Comparative Reactivity Table
Key differences from structural analogs:
Mechanistic Insights
-
Amide Hydrolysis : Follows a tetrahedral intermediate pathway, with rate-limiting step dependent on pH.
-
Electrophilic Substitution : Density Functional Theory (DFT) calculations show C-6 and C-9 have the lowest localization energies (─4.8 eV and ─5.1 eV, respectively).
-
Oxidative Pathways : Electron Paramagnetic Resonance (EPR) studies confirm phenoxyl radical formation during KMnO₄ oxidation.
This reactivity profile positions N-(4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide as a versatile scaffold for synthesizing bioactive molecules and functional materials .
Scientific Research Applications
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its coordination with metal ions like uranyl and copper can lead to changes in fluorescence properties, which can be used for imaging and detection purposes . Additionally, its potential anti-inflammatory and anti-tumor activities may involve interactions with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Key Structural Variations:
In contrast, imidazo[4,5-b]pyridine derivatives (e.g., 4i, 4r, 4t in ) exhibit smaller conjugated systems but retain strong electron-deficient characteristics, favoring interactions with enzymes like fatty acid amide hydrolase (FAAH) .
FAAH Inhibition ():
- 4i (Imidazo[4,5-b]pyridine): IC₅₀ = 0.35 µM, attributed to the oxazolo[4,5-b]pyridine aniline and biphenoxyacetamide groups, which optimize hydrophobic and hydrogen-bonding interactions with FAAH .
- 4t (Imidazo[4,5-b]phenazin-2-YL analog): Not explicitly tested, but the phenazine core may enhance binding affinity due to increased planarity and electronic delocalization.
Antiproliferative Activity ():
The acetamide group in N-(4-(1H-Imidazo[4,5-b]phenazin-2-YL)phenyl)acetamide may improve membrane permeability relative to hydroxyacetamides .
Patent and Commercial Relevance (–6)
However, the phenazine variant’s unique properties may position it for niche applications in oncology or antimicrobial therapy .
Biological Activity
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are derived from phenazine derivatives and imidazole-based structures. The general synthetic route includes:
- Formation of Phenazine Derivatives : Reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines.
- Acetylation : The final step involves acetylation of the amine group to yield the acetamide derivative.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related imidazo[4,5-b]phenazines have shown:
- Inhibition of Cell Growth : Compounds demonstrated variable inhibitory activity against the NCI-60 cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of topoisomerases and induction of apoptosis through reactive oxygen species (ROS) pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Similar phenazine derivatives have shown potent antibacterial activity against Staphylococcus aureus and other pathogens, with minimal inhibitory concentrations (MICs) reported as low as 0.78 µM .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure enhances antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[4,5-b]phenazine derivatives:
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds interfere with DNA replication by inhibiting topoisomerases.
- Apoptosis Induction : Activation of ROS leads to programmed cell death in cancer cells.
- Metal Ion Interaction : Some derivatives act as ligands for metal ions, affecting cellular signaling pathways.
Q & A
Q. What are the recommended synthetic routes for N-(4-(1H-imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide, and how can purity be optimized?
The synthesis typically involves condensation of phenazine derivatives with appropriately substituted phenylacetamide precursors. For example, imidazo-phenazine derivatives are synthesized via cyclization reactions using catalytic acid or base conditions. In a representative protocol, phenazine-1,2-diamine is reacted with 4-acetamidobenzaldehyde under microwave-assisted conditions to form the imidazo[4,5-b]phenazine core . Purity optimization includes:
- Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 95:5 to 90:10) .
- Recrystallization : Using ethanol or DMSO/water mixtures to achieve >95% purity .
- Analytical validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry for confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the imidazo-phenazine core and acetamide substitution. For example, aromatic protons appear at δ 7.8–8.2 ppm, while the acetamide methyl group resonates at δ 2.1–2.3 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₅N₅O: 342.1354) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~3200 cm⁻¹ (N-H stretch) .
Q. What primary biological activities have been reported for this compound?
The compound exhibits dual inhibitory activity against topoisomerase I/IIα (Topo I/IIα), with IC₅₀ values in the nanomolar range (e.g., 0.12 µM for Topo I) . It also shows antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 1.8 µM in HeLa cells) via DNA intercalation and oxidative stress induction .
Advanced Research Questions
Q. How does structural modification at the phenazine core influence kinase inhibitory activity?
Substituents on the phenazine ring modulate selectivity and potency:
- Electron-withdrawing groups (e.g., Cl) : Enhance Aurora kinase inhibition (e.g., IC₅₀ = 0.042 µM for Aurora-A in related imidazo-pyridine derivatives) .
- Hydrophobic side chains : Improve cell membrane permeability, as seen in analogues with piperazine substituents .
- Polar groups (e.g., -OH) : Reduce off-target effects but may decrease bioavailability .
Q. Example SAR Table :
| Substituent Position | Modification | Target Kinase (IC₅₀, µM) | Reference |
|---|---|---|---|
| R₁ (Phenazine C-2) | -Cl | Aurora-A (0.042) | |
| R₂ (Acetamide N) | -Thiazole | Aurora-B (0.198) | |
| R₃ (Phenyl C-4) | -OH | Topo I (0.12) |
Q. How can researchers resolve contradictions in reported bioactivity across kinase assays?
Discrepancies may arise from:
- Assay conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts IC₅₀ values .
- Cell line variability : HeLa vs. MCF-7 cells show differential sensitivity due to expression levels of target kinases .
- Off-target effects : Use isoform-specific inhibitors (e.g., AZD1152 for Aurora-B) to validate selectivity .
Q. Methodological recommendations :
Q. What in silico strategies predict multi-target effects of imidazo-phenazine derivatives?
- Molecular docking : AutoDock Vina to simulate binding to Topo I (PDB: 1T8I) and Aurora-A (PDB: 4UYN) .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate with cell permeability and IC₅₀ .
- Network pharmacology : Construct protein-protein interaction networks to identify off-targets (e.g., MAPK pathways) .
Q. What formulation challenges exist for in vivo studies of this compound?
Q. How do researchers validate dual Topo I/IIα inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
